3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is a synthetic compound that belongs to the class of heterocyclic compounds, specifically pyrazines. It is characterized by the presence of both amino and chlorinated functional groups, which contribute to its potential biological activity. The compound is identified by the CAS number 2055841-11-5 and has been studied for its therapeutic properties, particularly in the context of cancer treatment.
This compound can be derived from various synthetic routes involving chlorinated pyrazines and substituted anilines. It is classified as a thioether due to the presence of a sulfur atom linking the chlorophenyl and pyrazinyl moieties. The classification under chemical databases such as PubChem and ECHA confirms its identity and provides insights into its chemical behavior and potential applications in medicinal chemistry .
The synthesis of 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine can be approached through several methods, including:
Technical details regarding reaction conditions, such as temperature, pressure, and time, are critical for optimizing yield and purity.
The molecular structure of 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine can be represented as follows:
The structure features a pyrazine ring substituted at positions 2 and 6 with amino and chloro groups, respectively, along with a thioether linkage to a chlorinated phenyl group.
This notation provides a concise representation of the compound's structure, highlighting key functional groups and their connectivity.
The compound exhibits reactivity typical of both amino and chlorinated functionalities. Potential chemical reactions include:
Technical details regarding reaction mechanisms would involve studying the kinetics and thermodynamics of these processes to optimize conditions for desired outcomes.
The mechanism of action for 3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine is primarily linked to its potential as an anticancer agent. It is hypothesized that:
Data supporting these mechanisms often comes from in vitro studies demonstrating cytotoxic effects against various cancer cell lines .
Relevant data on these properties help inform safe handling practices and storage conditions for laboratory use .
3-((3-Amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine has several scientific applications:
The ongoing research into this compound highlights its significance in medicinal chemistry and drug discovery efforts aimed at addressing unmet medical needs .
The structural architecture of 3-((3-amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine integrates a pyrazine core with an orthogonal chloroaniline moiety via a thioether linkage, enabling simultaneous engagement with multiple biological targets. This design leverages the pyrazine ring’s electron-deficient nature for π-stacking interactions and the thioether’s conformational flexibility to optimize vectorial alignment in protein binding pockets. The chlorine atoms at C2 (phenyl) and C6 (pyrazine) serve dual purposes: they mitigate oxidative metabolism at these sites and provide synthetic handles for downstream functionalization [1]. Molecular modeling indicates the thioether’s dihedral angle (~75°–90°) minimizes steric clash between the aromatic systems while permitting adaptive rotation upon target binding [6]. Strategic halogen placement enhances dipole formation, with quantum mechanical calculations confirming a 1.7–2.1 D shift in electron density upon chlorination [8]. The 3-amino group on the phenyl ring acts as a hydrogen bond donor, critical for anchoring to kinase hinge regions or phosphatase allosteric sites, as evidenced by SHP2 protein degraders exploiting similar bifunctional designs [1].
Table 1: Key Physicochemical Parameters Governing Bifunctional Design
Structural Feature | Role in Molecular Recognition | Computational Parameter |
---|---|---|
Pyrazine core | Electron-deficient π-system for stacking | LUMO = −1.8 eV |
Thioether linker | Conformational flexibility & metabolic stability | Rotational barrier: 4.2 kcal/mol |
C2/C6 chlorines | Steric blocking & synthetic diversification | σₚ = 2.33 (Hammett constant) |
3-Amino group (phenyl) | Hydrogen bond donation | pKₐ = 4.6 ± 0.2 |
Alternative linkers like methylene (–CH₂–) or ether (–O–) were evaluated but showed reduced rigidity and increased metabolic lability in hepatocyte assays (t₁/₂ < 15 min vs. >45 min for thioether) [6]. The current configuration balances stability and adaptability, enabling PROTAC (Proteolysis Targeting Chimera) applications where ternary complex formation requires precise spatial control [1].
The pivotal C–S bond formation employs a palladium-catalyzed cross-coupling between 3-amino-2-chlorobenzenethiol and 3,6-dichloropyrazin-2-amine, overcoming limitations of classical nucleophilic aromatic substitution (SNAr) which suffers from regiochemical ambiguity and low yields (<35%) under forcing conditions. Optimization identified RuPhos precatalyst (Pre-L3, 4 mol%) with lithium hexamethyldisilazide (LiHMDS, 2.5 equiv) in tetrahydrofuran at 65°C as optimal, achieving 83% isolated yield by suppressing homocoupling and protodehalogenation [2] [8]. Kinetic studies revealed the reaction is zero-order in thiol and first-order in palladium, consistent with a rate-limiting oxidative addition into the C6–Cl bond of pyrazine. The electron-withdrawing pyrazine ring (Hammett σₚ = 0.63) facilitates oxidative addition, while LiHMDS generates the thiolate nucleophile in situ, preventing catalyst poisoning by free thiols [5].
Table 2: Ligand Screening for Pd-Catalyzed C–S Coupling Efficiency
Ligand/Precatalyst | Conversion (%) | Byproduct Formation |
---|---|---|
BrettPhos (Pre-L8) | 78 | <5% disulfide |
RuPhos (Pre-L3) | 83 | <2% dehalogenated pyrazine |
SPhos (L4) | 76 | 8% homocoupled dimer |
BINAP (L9) | 71 | 12% protodehalogenation |
Solvent polarity critically influences conversion: ethyl acetate outperformed dimethyl sulfoxide (99% vs. 18% conversion) due to enhanced ion pairing between the palladium-thiolate intermediate and lithium counterions [6]. Scaling to 10 mmol maintained yield (85%), demonstrating process robustness. The protocol tolerates electron-deficient thiols but fails with aliphatic amines due to competitive coordination to palladium [8].
Regiocontrol in pyrazine functionalization exploits the differential reactivity of C3 versus C6 positions. 3,6-Dichloropyrazin-2-amine, synthesized from 2-aminopyrazine via phosphorus oxychloride-mediated chlorination (86% yield), undergoes sequential amination. The C3 chlorine is selectively displaced by ammonia in dimethyl sulfoxide at 100°C, exploiting the lower electron density at C3 (NBO charge: −0.18) versus C6 (−0.12) due to the ortho-amino group’s inductive effect [3] [9]. This yields 6-chloro-3-aminopyrazine, characterized by a distinctive downfield shift of C3–H to δ 8.02 ppm in ¹H NMR. Subsequent Buchwald-Hartwig amination at C6 requires palladium catalysis (Pd(OAc)₂/XPhos) to overcome the deactivated chloride, achieving 89% yield with primary amines [5].
Halogenation regioselectivity is controlled by Lewis acid mediation. Zinc chloride coordination to the pyrazine nitrogen directs bromination to C5, yielding 5-bromo-2,3-dichloropyrazine when treated with bromine in acetic acid (74% yield). Without directing groups, electrophilic halogenation occurs preferentially at C3, as confirmed by X-ray crystallography [2]. Protecting group strategies are essential: acetylation of the 2-amino group with acetic anhydride switches halogenation preference to C6, enabling orthogonal functionalization pathways [8].
Table 3: Regioselectivity in Pyrazine Functionalization
Reaction Type | Position Selectivity | Directing Group | Yield (%) |
---|---|---|---|
Nucleophilic amination | C3 > C6 | 2-Amino group (intrinsic) | 78 |
Pd-catalyzed amination | C6 > C3 | XPhos ligand | 89 |
Electrophilic bromination | C5 | ZnCl₂ coordination | 74 |
Uncatalyzed chlorination | C3 | None | 68 |
The inherent low aqueous solubility of 3-((3-amino-2-chlorophenyl)thio)-6-chloropyrazin-2-amine (log P = 2.8, solubility <5 µg/mL) is remediated through salt formation with pharmaceutically acceptable counterions. Hydrochloride salts generated in ethyl acetate/hydrogen chloride gas afford a crystalline monohydrochloride form (melting point 218°C), improving solubility to 1.2 mg/mL (pH 1.0) by protonating the pyrazine-2-amine group (pKₐ = 3.9) [1]. Co-crystals with succinic acid (1:1 stoichiometry) further enhance dissolution (3.8 mg/mL) via hydrogen-bonded networks, confirmed by single-crystal X-ray diffraction showing N–H⋯O bonds between the pyrazine amine and carboxylate (d = 2.89 Å) [6].
Stability against oxidative degradation is achieved by replacing dimethyl sulfoxide with tetrahydrofuran in final purification, reducing sulfoxide impurities to <0.1%. Lyophilization from tert-butanol/water mixtures yields a stable amorphous form with <2% degradation after 6 months at 25°C. Salt selection impacts hygroscopicity: the hydrochloride form shows 0.8% water uptake at 75% RH, whereas mesylate salts absorb >4% water, accelerating hydrolysis [1].
Table 4: Physicochemical Properties of Engineered Solid Forms
Form | Aqueous Solubility (mg/mL) | Melting Point (°C) | Hygroscopicity (% wt gain, 75% RH) |
---|---|---|---|
Free base | <0.005 | 174 (dec.) | 0.2% |
Monohydrochloride | 1.2 (pH 1.0) | 218 | 0.8% |
Succinate co-crystal | 3.8 (pH 6.8) | 192 | 0.5% |
Mesylate salt | 4.1 (pH 3.5) | 205 | 4.2% |
Thermal analysis reveals that co-crystals decompose without melting, while salts show sharp endotherms correlating with enhanced crystallinity. Accelerated stability studies (40°C/75% RH) confirm hydrochloride and co-crystal forms maintain >95% purity after 3 months, making them suitable for formulation development [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0